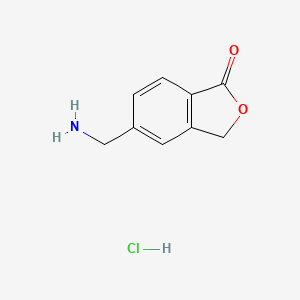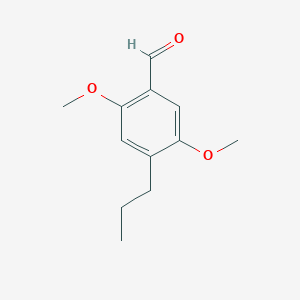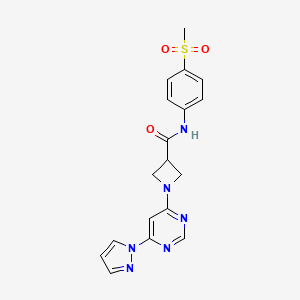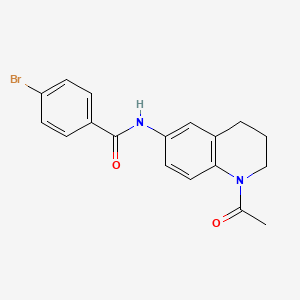
H3B-120
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H3B-120 is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
One significant application involves the synthesis and evaluation of piperidine derivatives, including those related to N1-Benzyl-N1-methyl-N4-(4-methylthiazol-2-yl)piperidine-1,4-dicarboxamide, for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown potential as inhibitors of acetylcholinesterase, a key enzyme involved in the breakdown of acetylcholine, suggesting their possible use in treating conditions such as Alzheimer's disease. Notably, certain derivatives have demonstrated high potency in inhibiting AChE, indicating their potential for further development as therapeutic agents against dementia and related cognitive disorders (Sugimoto et al., 1990).
Potential Antipsychotic Agents
Another area of application is in the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. Research in this domain has focused on analogues of N1-Benzyl-N1-methyl-N4-(4-methylthiazol-2-yl)piperidine-1,4-dicarboxamide, exploring their binding to dopamine and serotonin receptors and their efficacy in vivo models. These studies aim to develop new treatments for psychiatric disorders by targeting specific neurotransmitter systems, highlighting the chemical's role in the discovery of novel antipsychotic medications (Norman et al., 1996).
Interaction with Cannabinoid Receptors
Research has also been conducted on the molecular interaction of piperidine derivatives with the CB1 cannabinoid receptor, providing insights into the antagonist activities of these compounds. Such studies are crucial for understanding the mechanisms of action of potential treatments for disorders affected by the endocannabinoid system, including pain, obesity, and neurological diseases (Shim et al., 2002).
Antimicrobial and Antituberculosis Activity
Compounds related to N1-Benzyl-N1-methyl-N4-(4-methylthiazol-2-yl)piperidine-1,4-dicarboxamide have been investigated for their antimicrobial activity, including against Mycobacterium tuberculosis. This research is vital for addressing the growing issue of antibiotic resistance and finding new treatments for tuberculosis and other bacterial infections (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
H3B-120, also known as N1-Benzyl-N1-methyl-N4-(4-methylthiazol-2-yl)piperidine-1,4-dicarboxamide, primarily targets the enzyme Carbamoyl Phosphate Synthetase 1 (CPS1) . CPS1 is a key enzyme in the urea cycle, which detoxifies ammonia by converting it into carbamoyl phosphate .
Mode of Action
This compound interacts with CPS1 by binding to an allosteric pocket, which is a site on the enzyme distinct from the active site . This binding causes a conformational change in the carbamate synthetase domain of CPS1, preventing ATP binding and catalysis . This results in the inhibition of CPS1 activity .
Biochemical Pathways
The inhibition of CPS1 by this compound affects two key biochemical pathways. First, it blocks the conversion of ammonia to urea in the urea cycle . Second, it inhibits CPS1’s support of the pyrimidine biosynthetic pathway . Pyrimidines are essential components of nucleic acids, and their synthesis is crucial for cell growth and proliferation.
Pharmacokinetics
It is known that this compound is active in cellular assays, although its cellular potency decreases significantly compared with enzymatic assays . The half-life of this compound is reported to be only 40 minutes .
Result of Action
The result of this compound’s action is the inhibition of CPS1 activity, which leads to the blocking of both urea synthesis and CPS1’s support of the pyrimidine biosynthetic pathway . This can have significant effects at the molecular and cellular levels, potentially inhibiting cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
H3B-120 interacts with the enzyme CPS1, a mitochondrial rate-limiting enzyme that catalyzes the first committed step of the urea cycle by converting ammonia into carbamoyl phosphate . This compound binds to an allosteric pocket of CPS1, thereby achieving highly selective inhibition of CPS1 . This interaction blocks ATP hydrolysis in the first step of carbamoyl phosphate synthesis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It blocks both CPS1 activity in ammonia conversion to urea and supports pyrimidine synthesis . This compound has been found to decrease urea release into conditioned media in hepatocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to an allosteric pocket of CPS1, which prevents ATP binding and catalysis . This selective inhibition of CPS1 results in the blocking of both CPS1 activity in ammonia conversion to urea and support of pyrimidine synthesis .
Dosage Effects in Animal Models
Specific information on the dosage effects of this compound in animal models was not found in the search results. It has been reported that this compound demonstrated preferential lethality of U2AF1-mutant cells in vitro and in in vivo orthotopic xenografts at well-tolerated doses .
Metabolic Pathways
This compound is involved in the urea cycle, a metabolic pathway that converts toxic ammonia into less toxic urea . By inhibiting CPS1, this compound can disrupt this pathway and redirect carbon and nitrogen to support anabolic processes .
Subcellular Localization
Given that it interacts with CPS1, a mitochondrial enzyme , it is plausible that this compound may be localized within the mitochondria where CPS1 is found
Properties
IUPAC Name |
1-N-benzyl-1-N-methyl-4-N-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-14-13-26-18(20-14)21-17(24)16-8-10-23(11-9-16)19(25)22(2)12-15-6-4-3-5-7-15/h3-7,13,16H,8-12H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOZXRSCSSPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCN(CC2)C(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2545990.png)
![8-((3-Chlorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2545991.png)
![7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545997.png)


![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)

![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)
![N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2546007.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)


![3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2546013.png)
